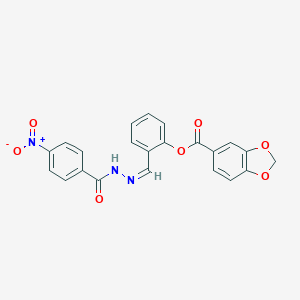
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, a carbohydrazonoyl group, and a benzodioxole carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the nitrobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 1,3-benzodioxole-5-carboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, while ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the benzodioxole ring could yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may interact with active sites of enzymes, inhibiting their activity, while the benzodioxole ring may interact with other molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 4-ethoxybenzoate .
Uniqueness
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C22H15N3O7 |
|---|---|
Molekulargewicht |
433.4g/mol |
IUPAC-Name |
[2-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H15N3O7/c26-21(14-5-8-17(9-6-14)25(28)29)24-23-12-16-3-1-2-4-18(16)32-22(27)15-7-10-19-20(11-15)31-13-30-19/h1-12H,13H2,(H,24,26)/b23-12- |
InChI-Schlüssel |
JMTCGHCDRXZDJB-FMCGGJTJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446864.png)
![3-[(2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B446865.png)

![3-[3-(4-iodophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446867.png)










